molecular formula C10H12N5O6P B033562 8,5'-Cyclo-damp CAS No. 100217-00-3

8,5'-Cyclo-damp

Cat. No.: B033562
CAS No.: 100217-00-3
M. Wt: 329.21 g/mol
InChI Key: CFRPMSDTAMOMAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,5'-Cyclo-damp, also known as this compound, is a useful research compound. Its molecular formula is C10H12N5O6P and its molecular weight is 329.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Adenine Nucleotides - Deoxyadenine Nucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Characteristics and Mechanisms of Action

The 8,5'-cyclo-2'-deoxynucleosides are recognized as significant DNA lesions induced by ionizing radiation. These compounds exhibit a covalent bond between the deoxyribose sugar and the purine base, leading to replication blocks and high mutagenicity in bacterial models such as Escherichia coli . The structural configurations of cdA and cdG have been extensively studied using molecular dynamics simulations and NMR spectroscopy to understand their interactions within DNA structures .

DNA Damage and Repair Mechanisms

2.1. Genotoxicity Studies
Research has demonstrated that cdA and cdG lesions are not efficiently repaired by base excision repair mechanisms but are substrates for nucleotide excision repair pathways. This inefficiency contributes to their potential role in the etiology of diseases such as xeroderma pigmentosum, which is characterized by heightened sensitivity to UV radiation and increased cancer risk .

2.2. Immunoassay Development
Innovative immunoassays have been developed to detect oxidatively generated DNA damage specifically targeting 8,5'-cyclo-2'-deoxyadenosine. A novel monoclonal antibody (CdA-1) has been created for this purpose, enabling quantitative detection of these lesions in single-stranded DNA . This advancement holds promise for assessing DNA damage in various biological contexts.

Therapeutic Applications

3.1. Cancer Research
The unique properties of 8,5'-Cyclo-damp make it a candidate for studying cancer therapeutics. Its ability to form stable complexes with DNA can be exploited to design targeted drug delivery systems that enhance the efficacy of chemotherapeutic agents while minimizing side effects . For instance, studies have shown that incorporating cyclonucleosides into drug formulations can improve solubility and bioavailability .

3.2. Nanomedicine
In nanomedicine, cyclonucleosides have been investigated for their potential use in creating supramolecular systems that can encapsulate drugs or therapeutic agents. These systems can facilitate targeted delivery and controlled release, significantly improving treatment outcomes in cancer therapy . The biocompatibility of cdA and cdG derivatives further supports their application in biomedical fields.

Case Studies

Study Focus Findings
Study on cdA's impact on DNAzymes Investigated how cdA affects the stability and activity of DNAzymesFound that cdA modifications did not alter the stability but affected catalytic activity depending on stereochemistry
Immunoassay for detecting oxidative DNA damage Developed a monoclonal antibody specific for cyclonucleosidesEnabled quantitative detection of cdA lesions in biological samples
Role of cdG in neurodegeneration Explored the mutagenic potential of cdG lesionsEstablished a link between these lesions and neurodegenerative diseases

Properties

CAS No.

100217-00-3

Molecular Formula

C10H12N5O6P

Molecular Weight

329.21 g/mol

IUPAC Name

(7-amino-13-hydroxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-11-yl) dihydrogen phosphate

InChI

InChI=1S/C10H12N5O6P/c11-8-5-9(13-2-12-8)15-4-1-3(16)6(20-4)7(10(15)14-5)21-22(17,18)19/h2-4,6-7,16H,1H2,(H2,11,12,13)(H2,17,18,19)

InChI Key

CFRPMSDTAMOMAA-UHFFFAOYSA-N

SMILES

C1C(C2C(C3=NC4=C(N=CN=C4N3C1O2)N)OP(=O)(O)O)O

Canonical SMILES

C1C(C2C(C3=NC4=C(N=CN=C4N3C1O2)N)OP(=O)(O)O)O

Synonyms

8,5'-cyclo(deoxyadenosine 5'-monophosphate)
8,5'-cyclo-dAMP

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.